N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a synthetic chemical compound notable for its unique structure, featuring elements like fluorine, sulfur, nitrogen, and oxygen
Preparation Methods
Synthetic Routes
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including:
Starting Materials: : Precursors such as 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and ethyl-4-methylthiazole-5-carboxylate.
Coupling Reaction: : The initial coupling reaction combines the starting materials under specific conditions, often using catalysts and solvents like dichloromethane or dimethylformamide.
Purification: : Post-reaction, purification processes such as recrystallization or column chromatography ensure the desired compound's isolation.
Industrial Production Methods
In an industrial setting, the production may be scaled up using continuous flow reactors, which offer greater control over reaction conditions and improved yield. Key considerations include reaction temperature, pressure, and the presence of stabilizing agents to maintain compound integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: : Reducing agents such as sodium borohydride may modify particular nitrogen or sulfur-containing groups.
Substitution: : Electrophilic or nucleophilic substitutions often occur, facilitated by reagents like methyl iodide or sodium ethoxide.
Common Reagents and Conditions
These reactions generally require controlled environments, with temperatures ranging from -78°C to 150°C and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide has been investigated for various applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Research explores its interaction with biological targets, potentially influencing cellular processes.
Medicine: : Preliminary studies suggest its potential in drug development, particularly in targeting specific pathways involved in diseases.
Industry: : Its properties may lend themselves to creating specialized materials or catalysts.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural configuration. Key pathways involved include those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Similar structure but lacks the fluoro group.
N-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Lacks the dioxide groups.
Uniqueness
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-9-13(23-8-17-9)14(20)16-5-6-19-12-7-10(15)3-4-11(12)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRXMYRQXGUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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